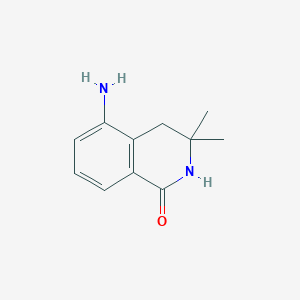
5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular formula C11H14N2O . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including structures related to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been extensively studied for their therapeutic applications. Initially known for neurotoxicity, these compounds have found roles in preventing Parkinsonism and serving as anticancer antibiotics. The US FDA's approval of trabectedin for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery. Tetrahydroisoquinoline derivatives show potential in treating infectious diseases like malaria, tuberculosis, and HIV, suggesting a broad spectrum of possible therapeutic activities (Singh & Shah, 2017).
Neuroprotection and Mental Health
5-HT(6) receptor antagonists, including related compounds, are studied for their role in treating learning and memory disorders. The exploration into structurally different series of selective antagonists reveals potential for cognition enhancement and treatment of depressive symptoms. This area of research opens avenues for utilizing tetrahydroisoquinoline derivatives as novel drugs for neuroprotection and addressing mental health issues (Russell & Dias, 2002).
Antimalarial and Antiprotozoal Applications
The metabolism and action of 8-aminoquinoline antimalarial agents, which share structural features with 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, indicate their critical role in treating malaria. These compounds, through their metabolic products, exhibit toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient patients, indicating a delicate balance between efficacy and safety in their use against protozoal infections (Strother et al., 1981).
Anticancer Mechanisms and Drug Repurposing
The anticancer mechanisms of aminoquinolines, including structural analogs to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are being actively researched. Their ability to act as lysosomotropic amines, promoting the antiproliferative action of chemotherapeutic agents, highlights their potential as adjuvant options against solid tumors. Understanding these mechanisms further supports drug repurposing efforts for aminoquinolines in cancer therapy, emphasizing the need for continuous exploration and clinical validation (Ferreira et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to exert diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
5-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQIUOLIOAUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2N)C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

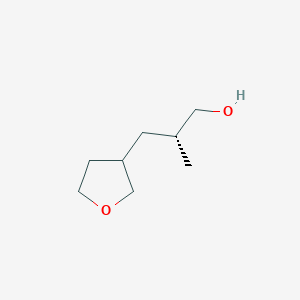
![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

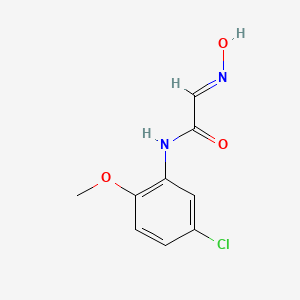
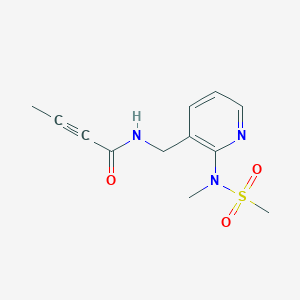
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)

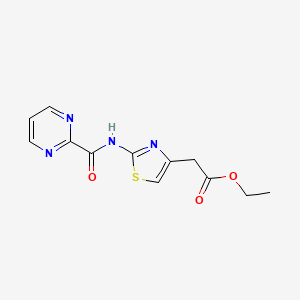

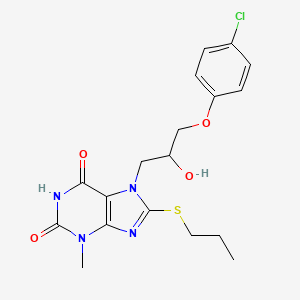

![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)
